Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate
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Overview
Description
Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate is an organic compound with the molecular formula C11H19NO2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate can be compared with other piperidine derivatives, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: Similar structure but with a benzyl group instead of an ethyl group.
Piperidine: The parent compound, which lacks the ester and ethylidene groups.
N-Methylpiperidine: A methyl-substituted derivative of piperidine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
Ethyl 2-(1-ethylpiperidin-4-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an ethyl group and an acetate moiety. The molecular formula is C12H19N indicating the presence of carbon, hydrogen, and nitrogen atoms. Its structure is crucial for its biological activity, particularly in interactions with various biomolecules.
Interaction with Enzymes
The compound has been shown to interact with several classes of enzymes, including:
- Oxidoreductases : Involved in oxidation-reduction reactions.
- Transferases : Facilitate the transfer of functional groups.
- Hydrolases : Catalyze the hydrolysis of chemical bonds.
These interactions are pivotal for modulating biochemical pathways and cellular processes .
Cellular Effects
This compound influences cellular functions by modulating:
- Cell Signaling Pathways : It affects pathways such as MAPK/ERK, crucial for cell proliferation and differentiation.
- Gene Expression : Alters the expression levels of various genes involved in metabolic functions .
The mechanism through which this compound exerts its effects involves binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has demonstrated inhibitory effects on certain hydrolases, impacting substrate hydrolysis rates .
Pharmacological Potential
Research indicates that compounds with piperidine structures often exhibit significant biological activity. This compound has been studied for:
- Antiviral Properties : Potential applications in treating viral infections.
- Antimicrobial Activity : Exhibits activity against various bacterial strains .
Case Studies
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects at higher concentrations while maintaining low toxicity at therapeutic doses.
- Animal Model Research : Dosage effects have been observed in animal models, where low doses showed minimal adverse effects but higher doses resulted in toxicity and altered metabolic functions .
Comparison of Biological Activities
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antiviral, Antimicrobial |
Methyl 2-(1-methylpiperidin-4-ylidene)acetate | Structure | Antihistaminic |
Ketotifen | Structure | Antiallergic |
Applications in Drug Development
This compound is being investigated for its potential use in drug development due to its unique structure that may confer distinct pharmacological properties. Its role as an intermediate in synthesizing various organic compounds highlights its versatility in medicinal chemistry .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-(1-ethylpiperidin-4-ylidene)acetate |
InChI |
InChI=1S/C11H19NO2/c1-3-12-7-5-10(6-8-12)9-11(13)14-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
UMUAIBVVCHWZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC(=O)OCC)CC1 |
Origin of Product |
United States |
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